molecular formula C19H27N3O4 B7077067 4-[[[1-(Diethylcarbamoyl)piperidine-4-carbonyl]amino]methyl]benzoic acid

4-[[[1-(Diethylcarbamoyl)piperidine-4-carbonyl]amino]methyl]benzoic acid

Cat. No.: B7077067
M. Wt: 361.4 g/mol
InChI Key: QZMHALCKZBSVAQ-UHFFFAOYSA-N
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Description

4-[[[1-(Diethylcarbamoyl)piperidine-4-carbonyl]amino]methyl]benzoic acid is a complex organic compound with a unique structure that combines a piperidine ring, a benzoic acid moiety, and a diethylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[[1-(Diethylcarbamoyl)piperidine-4-carbonyl]amino]methyl]benzoic acid typically involves multiple steps, starting with the preparation of the piperidine ring and the benzoic acid derivative. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Diethylcarbamoyl Group: This step involves the reaction of the piperidine derivative with diethylcarbamoyl chloride in the presence of a base such as triethylamine.

    Coupling with Benzoic Acid: The final step involves the coupling of the diethylcarbamoyl piperidine derivative with a benzoic acid derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

4-[[[1-(Diethylcarbamoyl)piperidine-4-carbonyl]amino]methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzoic acid moiety.

    Reduction: Reduced forms of the piperidine ring or the benzoic acid moiety.

    Substitution: Substituted benzoic acid derivatives.

Scientific Research Applications

4-[[[1-(Diethylcarbamoyl)piperidine-4-carbonyl]amino]methyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[[[1-(Diethylcarbamoyl)piperidine-4-carbonyl]amino]methyl]benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2,6-pyridinedicarboxylate
  • 3-Methoxyphenylboronic acid
  • 7-(3,3-Dihydroxypropyl)-3-methyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

4-[[[1-(Diethylcarbamoyl)piperidine-4-carbonyl]amino]methyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[[[1-(diethylcarbamoyl)piperidine-4-carbonyl]amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4/c1-3-21(4-2)19(26)22-11-9-15(10-12-22)17(23)20-13-14-5-7-16(8-6-14)18(24)25/h5-8,15H,3-4,9-13H2,1-2H3,(H,20,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMHALCKZBSVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC(CC1)C(=O)NCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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